molecular formula C8H14N2O B1395335 2,7-Diazaspiro[4.5]decan-3-one CAS No. 1158750-89-0

2,7-Diazaspiro[4.5]decan-3-one

Cat. No. B1395335
CAS RN: 1158750-89-0
M. Wt: 154.21 g/mol
InChI Key: BBJZOKHHRARXIG-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O/c11-7-4-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound has a boiling point of 360.1±25.0 °C at 760 mmHg .

Advantages and Limitations for Lab Experiments

DSD has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, there are a few limitations to using DSD in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in some types of reactions.

Future Directions

The potential applications of DSD are still being explored. Future research could focus on further investigating its anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, further research could be conducted on the mechanism of action of DSD, as well as its potential uses as a starting material for the synthesis of drugs. Additionally, further research could be conducted on the synthesis of DSD, as well as its solubility in different solvents. Finally, further research could be conducted on the potential uses of DSD in the pharmaceutical industry, as well as its potential uses in the food industry.

Scientific Research Applications

DSD has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In the field of chemistry, DSD has been found to be a useful reagent for the synthesis of a variety of compounds, including heterocyclic systems, polycyclic compounds, and biologically active molecules. In the field of biochemistry, DSD has been found to have a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. In the field of medicine, DSD has been used as a starting material for the synthesis of a variety of drugs, such as analgesics and anti-inflammatory agents.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

2,7-Diazaspiro[4.5]decan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . The compound exhibits inhibitory activity against RIPK1 with an IC50 value of 92 nM . This interaction is crucial as it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to significantly inhibit necroptosis in U937 cells, a human histiocytic lymphoma cell line . This inhibition is achieved through the suppression of RIPK1 activity, which is a key player in the necroptosis signaling pathway. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1 and other related proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It specifically binds to the active site of RIPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as RIPK3 and mixed lineage kinase domain-like protein (MLKL), which are essential for the execution of necroptosis . By blocking these interactions, this compound effectively halts the necroptosis pathway, thereby protecting cells from programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on RIPK1 and necroptosis, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses effectively inhibit RIPK1 activity and prevent necroptosis without causing significant toxicity . At higher doses, some adverse effects such as mild inflammation and tissue damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the necroptosis pathway, including RIPK1 and RIPK3 . The compound’s inhibitory effect on RIPK1 alters the metabolic flux within the necroptosis pathway, reducing the levels of phosphorylated RIPK3 and MLKL . This modulation of metabolic pathways is crucial for its therapeutic potential in preventing necroptosis-related diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on RIPK1. The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with RIPK1 and other components of the necroptosis pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments .

properties

IUPAC Name

2,9-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-4-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZOKHHRARXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712437
Record name 2,7-Diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158750-89-0
Record name 2,7-Diazaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-diazaspiro[4.5]decan-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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